molecular formula C6H3BrF3NO B1379024 5-Bromo-2-(trifluoromethyl)pyridin-4-OL CAS No. 1196156-74-7

5-Bromo-2-(trifluoromethyl)pyridin-4-OL

Cat. No.: B1379024
CAS No.: 1196156-74-7
M. Wt: 241.99 g/mol
InChI Key: WYYQXVGBZRSUGC-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridin-4-OL: is a chemical compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL typically involves the bromination of 2-(trifluoromethyl)pyridine followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The hydroxylation step can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)pyridin-4-OL is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability .

Comparison with Similar Compounds

  • 4-Bromo-5-(trifluoromethyl)pyridin-2-OL
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 5-Bromo-2-(trifluoromethyl)pyridin-4-OL offers unique reactivity due to the presence of both bromine and hydroxyl groups. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in drug development .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYQXVGBZRSUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277652
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-74-7
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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